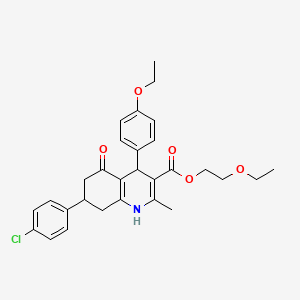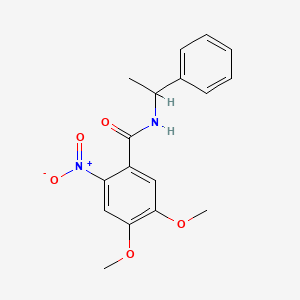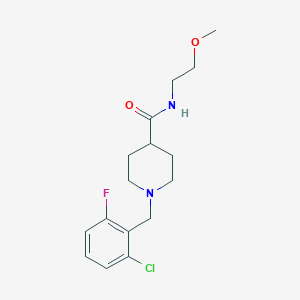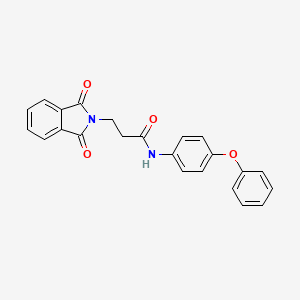
N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)acetamide often involves Mannich base reactions or other amide bond-forming processes. For instance, Mannich bases like N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide have been synthesized and studied for their corrosion inhibition properties, indicating the use of Mannich reactions in synthesizing related compounds (Nasser & Sathiq, 2017).
Molecular Structure Analysis
The molecular structure of such compounds typically features an acetamide group linked to a phenyl ring substituted with chloro and methoxy groups, and a morpholine ring. The spatial arrangement and electronic distribution within the molecule significantly influence its chemical behavior and interactions with other substances.
Chemical Reactions and Properties
Compounds with structures similar to N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)acetamide participate in various chemical reactions, including corrosion inhibition in metals. Their reactivity can be attributed to the presence of functional groups like the acetamide and the ether linkage in the morpholine ring, which can undergo nucleophilic substitution, addition, and other typical organic reactions (Nasser & Sathiq, 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(8-11(12)14)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLLBHYLSJRKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(morpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)



![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)


![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)

![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)